molecular formula C7H7N3O3 B1446529 Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate CAS No. 1559062-19-9

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate

Cat. No. B1446529
CAS RN: 1559062-19-9
M. Wt: 181.15 g/mol
InChI Key: FDARJMZYLCCSJK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is stored at room temperature and has a molecular weight of 181.15 .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .

Scientific Research Applications

Optical Applications in Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications. They exhibit tunable photophysical properties, which are advantageous for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials. These compounds allow for simpler and greener synthetic methodologies and have shown good solid-state emission intensities, making them suitable for designing solid-state emitters .

Pharmacological Inhibitors in Disease Treatment

These derivatives have shown promise as selective PI3Kδ inhibitors, which are crucial in cellular processes like cell proliferation, growth, and migration. The inhibition of PI3Kδ is considered a promising therapeutic strategy for treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) or multiple sclerosis. Among the synthesized compounds, some have displayed potent activity and selectivity, with promising physicochemical properties, making them potential candidates for clinical trials in SLE treatment .

Therapeutic Potential in Medicinal Chemistry

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored in recent research. These compounds are being studied for their efficacy in treating cancer, as well as inflammatory or viral diseases. The research highlights the importance of these derivatives as medical pharmacophores in potential drug structures .

Antitumor Agents in Cancer Research

Pyrazolo[1,5-a]pyrimidine derivatives play a significant role in the development of antitumor agents. Their structural diversity and good kinase inhibitory activity have made them important in the search for new cancer treatments. The derivatives have been studied for their effectiveness against various types of tumors .

Fluorophores in Bioimaging

These compounds have been used as fluorophores for bioimaging applications. Their fluorescent properties make them crucial tools for visualizing and studying biological interactions and processes at the molecular level. The derivatives’ stability and properties are comparable to commercial probes, which are widely used in bioimaging .

Enzyme Inhibitors in Drug Design

In the field of drug design, pyrazolo[1,5-a]pyrimidine derivatives have been utilized as enzyme inhibitors. Their ability to inhibit specific enzymes makes them valuable in the development of new drugs, particularly those targeting diseases where enzyme activity is a key factor .

Safety and Hazards

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.H2O/c11-7(12)5-4-6-8-2-1-3-10(6)9-5;/h1-4H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDARJMZYLCCSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1559062-19-9
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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